Cefotaxime dimer

Analytical Chemistry Pharmaceutical Quality Control Spectrophotometry

Secure pharmacopoeia-grade Cefotaxime Dimer (EP Impurity F) for compliant impurity profiling. This certified reference standard is essential for accurate retention time assignment (12.2-13.1 min RP-HPLC), system suitability, and limit testing per EP/USP monographs. It is critical for ANDA filings, method validation, and batch release of cefotaxime sodium API. Non-mutagenic and acutely non-toxic, it is the specific structural impurity mandated for regulatory submissions. Order now for QC and analytical development.

Molecular Formula C30H30N10O12S4
Molecular Weight 850.868
CAS No. 175032-97-0
Cat. No. B570643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotaxime dimer
CAS175032-97-0
Synonyms(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-[2-[[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]amino]-4-thiazolyl](methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2
Molecular FormulaC30H30N10O12S4
Molecular Weight850.868
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O
InChIInChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1
InChIKeySCHWIVHZZMAMTP-NCVGIQEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefotaxime Dimer CAS 175032-97-0: EP Impurity F Reference Standard for Analytical Quality Control


Cefotaxime dimer (CAS 175032-97-0, C30H30N10O12S4, molecular weight 850.87 g/mol) is a process-related and degradation impurity of the third-generation cephalosporin antibiotic cefotaxime sodium [1]. It is designated as Cefotaxime EP Impurity F by the European Pharmacopoeia and as Cefotaxime USP Impurity by the United States Pharmacopeia [2]. The compound exists as an off-white solid and is primarily utilized as an analytical reference standard for impurity profiling, method validation, and quality control in the manufacture of cefotaxime sodium active pharmaceutical ingredient (API) and finished drug products .

Why Generic Cefotaxime Impurities Cannot Substitute for Cefotaxime Dimer in Analytical and Regulatory Applications


Cefotaxime dimer is a structurally defined polymer impurity with unique spectral signatures and pharmacopoeial identity that cannot be replaced by cefotaxime sodium API, other cephalosporin impurities (e.g., trimer, desacetyl cefotaxime), or structurally unrelated β-lactam polymers [1]. Regulatory guidelines (ICH Q3A/Q3B, USP, EP) mandate specific identification and control of this impurity, designated EP Impurity F, due to its potential immunogenicity and allergenic risk [2]. Analytical methods such as HPLC, HPSEC, and LC-MS require a certified reference standard of the exact impurity for accurate retention time assignment, system suitability, and quantitative limit testing . Substituting with a different impurity or the parent compound would compromise method accuracy, lead to regulatory non-compliance, and undermine patient safety assessments.

Cefotaxime Dimer Quantitative Differentiation: Analytical and Safety Evidence for Informed Procurement


UV Absorption Bathochromic Shift: 235 nm (Cefotaxime Sodium) vs. 237 nm (Cefotaxime Dimer)

Cefotaxime dimer exhibits a distinct UV absorption profile characterized by a bathochromic shift of the conjugated K-band from 235 nm (cefotaxime sodium monomer) to 237 nm, with a second maximum at 257 nm [1]. The molar absorptivity (ε) at 237 nm is 329,231 L·mol⁻¹·cm⁻¹, indicating enhanced π-conjugation due to dimerization [1]. This shift provides a direct spectroscopic marker for impurity detection and quantification in stability studies and batch release testing.

Analytical Chemistry Pharmaceutical Quality Control Spectrophotometry

IR Spectral Fingerprint: Distinct Peak Pattern and Reduced Peak Count vs. Cefotaxime Sodium

Infrared spectroscopy reveals that cefotaxime dimer possesses nine characteristic absorption peaks, compared to ten for cefotaxime sodium monomer, with notable shifts in key functional group vibrations [1]. The β-lactam carbonyl stretching occurs at 1766 cm⁻¹ (dimer) vs. 1768 cm⁻¹ (monomer), and the acetyl carbonyl at 1727 cm⁻¹ (dimer) vs. 1728 cm⁻¹ (monomer) [1]. The amide N-H bending/C-N stretching band at 1531 cm⁻¹ is preserved, but the CH3 bending vibration shifts from 1384/1351 cm⁻¹ in the monomer to a single band at 1362 cm⁻¹ in the dimer [1].

Vibrational Spectroscopy Impurity Profiling Quality Control

NMR Proton Chemical Shift Differences: 9-NH Proton at δ 9.62 ppm (Dimer) vs. δ 9.52 ppm (Monomer)

1H NMR spectroscopy provides definitive evidence of dimerization through the detection of secondary amino proton signals absent in the monomer [1]. The 9-NH amide proton resonates at δ 9.62 ppm in cefotaxime dimer versus δ 9.52 ppm in cefotaxime sodium, reflecting altered hydrogen bonding and electronic environment [1]. The 17-NH proton appears as a multiplet at δ 8.12 ppm in the dimer, indicating coupling with adjacent CH2 protons, whereas in the monomer the corresponding 17-NH2 group appears as a singlet at δ 7.25 ppm [1].

Structural Elucidation NMR Spectroscopy Impurity Characterization

High-Resolution Mass Spectrometry: [M+H]+ at m/z 851.08887 Confirms Dimeric Structure vs. Monomer MW 455.47

High-resolution mass spectrometry (HR-MS) of cefotaxime dimer yields a protonated molecular ion [M+H]⁺ at m/z 851.08887 and a doubly charged ion [M+2H]²⁺ at m/z 426.04828, corresponding to a neutral monoisotopic mass of 850.081 Da [1]. This mass is precisely double that of the cefotaxime monomer (molecular weight 455.47 g/mol, [M+H]⁺ ~456.5), unequivocally confirming the dimeric composition [1]. MS/MS fragmentation reveals characteristic product ions that differ from the monomer fragmentation pathway [1].

Mass Spectrometry Impurity Identification Molecular Weight Determination

Acute Toxicity Profile: No Observed Adverse Effect Level (NOAEL) >2000 mg/kg in Rats, Non-mutagenic in Ames Test

The dimeric impurity of cefotaxime was evaluated for acute toxicity and genotoxicity to support impurity qualification [1]. In Sprague-Dawley rats, acute intramuscular administration at doses up to 2000 mg/kg body weight produced no clinical signs or gross pathological changes [1]. Ames testing with Salmonella typhimurium strains TA97a, TA98, TA100, TA102, and TA1535 at concentrations up to 50 µg/plate, with and without metabolic activation, showed no increase in revertant colonies, indicating lack of mutagenic activity [1]. Chromosomal aberration assays in Chinese hamster ovary (CHO) cells at concentrations up to 45 mg/culture also yielded negative results [1].

Toxicology Impurity Safety Genotoxicity

HPSEC Method Sensitivity: 5 ng Detection Limit (HPSEC) vs. 2 µg Detection Limit (ChP 2005 G10 Method)

A high-performance size exclusion chromatography (HPSEC) method for cefotaxime polymer impurities was developed and compared to the Chinese Pharmacopoeia 2005 G10 gel chromatography method [1]. For cefotaxime dimer, the HPSEC method achieved a detection limit of 5 ng, representing a 400-fold improvement in sensitivity over the 2 µg detection limit of the ChP 2005 method [1]. The HPSEC method also demonstrated superior precision with RSD for replicate injections of 0.20% (n=6) versus 0.92% for ChP 2005, and better repeatability (0.94% vs. 5.7%) [1]. Average recovery for dimer was 99.7% (n=9) [1].

High-Performance Size Exclusion Chromatography Polymer Impurity Analysis Method Validation

Cefotaxime Dimer: Core Application Scenarios in Pharmaceutical Analysis and Quality Control


Analytical Reference Standard for HPLC Impurity Profiling and Method Validation

Cefotaxime dimer (EP Impurity F) serves as a certified reference standard for developing and validating reversed-phase HPLC methods used to quantify polymer impurities in cefotaxime sodium API and finished drug products. Its distinct retention time (12.2-13.1 min on preparative RP-HPLC under specified conditions) and UV spectral fingerprint (237 nm, 257 nm maxima) enable accurate system suitability testing and linearity/accuracy determination [1]. Procurement of a high-purity reference standard is essential for establishing impurity limit tests per EP monograph requirements.

Quality Control Testing for Cefotaxime Sodium Pharmaceutical Manufacturing

Pharmaceutical manufacturers use cefotaxime dimer reference material in quality control laboratories to monitor and control polymer impurity levels during API synthesis, formulation, and stability studies. The compound enables the preparation of system suitability solutions and spiked samples for verifying the accuracy and precision of validated HPSEC or HPLC methods, which achieve detection limits as low as 5 ng [1]. This application directly supports batch release decisions and ensures compliance with ICH Q3A/B impurity thresholds.

Impurity Qualification for Regulatory Toxicology and Safety Assessment

Given its classification as a process-related impurity with potential allergenic properties, cefotaxime dimer reference standards are required for conducting impurity qualification studies as part of regulatory submissions. The availability of purified dimer enables in vitro and in vivo toxicological assessments to establish permissible daily exposure (PDE) limits and justify control strategies in the drug master file [1]. The existing acute toxicity data (NOAEL >2000 mg/kg in rats) and negative genotoxicity findings [2] provide a baseline for further qualification studies.

Method Transfer and Compendial Compliance for ANDA Submissions

For generic pharmaceutical companies seeking Abbreviated New Drug Application (ANDA) approval for cefotaxime sodium products, procurement of cefotaxime dimer EP Impurity F is mandatory for demonstrating analytical method equivalence to the reference listed drug and compliance with USP/EP impurity specifications [1]. The compound is used to generate comparative impurity profiles, validate method transfer between R&D and QC sites, and establish in-house working standards traceable to pharmacopoeial reference materials [3].

Quote Request

Request a Quote for Cefotaxime dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.